molecular formula C29H29N7O6 B8237385 6-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-N-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzyl)hexanamide

6-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-N-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzyl)hexanamide

Cat. No.: B8237385
M. Wt: 571.6 g/mol
InChI Key: AHPHLKGKBKDTDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tz-Thalidomide is a derivative of thalidomide that contains a tetrazine group. This modification allows it to participate in click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction with trans-cyclooctene groups. Thalidomide itself is a well-known compound with a controversial history due to its teratogenic effects when used during pregnancy. it has found renewed interest in recent years for its immunomodulatory and anti-angiogenic properties .

Mechanism of Action

The primary mechanism of action of Tz-Thalidomide involves its interaction with cereblon, a component of the E3 ubiquitin ligase complex. By binding to cereblon, Tz-Thalidomide modulates the activity of the ubiquitin-proteasome system, leading to the degradation of target proteins . This mechanism is crucial for its anti-cancer and immunomodulatory effects. Additionally, the tetrazine group allows Tz-Thalidomide to participate in click chemistry reactions, facilitating the formation of PROTACs and other bioconjugates .

Properties

IUPAC Name

6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N7O6/c1-17-32-34-26(35-33-17)19-11-9-18(10-12-19)16-30-23(37)8-3-2-4-15-42-22-7-5-6-20-25(22)29(41)36(28(20)40)21-13-14-24(38)31-27(21)39/h5-7,9-12,21H,2-4,8,13-16H2,1H3,(H,30,37)(H,31,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPHLKGKBKDTDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCOC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N7O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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